molecular formula C9H10O3 B14487210 1,3-Benzodioxole, 2-ethoxy- CAS No. 64736-45-4

1,3-Benzodioxole, 2-ethoxy-

Cat. No.: B14487210
CAS No.: 64736-45-4
M. Wt: 166.17 g/mol
InChI Key: OZKHPHVKACNSOF-UHFFFAOYSA-N
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Description

1,3-Benzodioxole, 2-ethoxy- is a heterocyclic organic compound characterized by a benzene ring fused with a dioxole ring and an ethoxy group attached to the second carbon of the dioxole ring. This compound is known for its unique structural and chemical properties, making it significant in various chemical applications, including pharmaceuticals, agrochemicals, and aromatic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Benzodioxole, 2-ethoxy- can be synthesized through the condensation of catechol with ethyl bromide in the presence of a strong base such as potassium carbonate. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the dioxole ring .

Industrial Production Methods

Industrial production of 1,3-Benzodioxole, 2-ethoxy- often involves continuous flow processes to enhance efficiency and scalability. These processes utilize recyclable heterogeneous catalysts to improve yield and selectivity while minimizing waste .

Chemical Reactions Analysis

Types of Reactions

1,3-Benzodioxole, 2-ethoxy- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3-Benzodioxole, 2-ethoxy- has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1,3-Benzodioxole, 2-ethoxy- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. For example, derivatives of 1,3-Benzodioxole have been shown to act as auxin receptor agonists, promoting root growth in plants by enhancing auxin-related signaling responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Benzodioxole, 2-ethoxy- is unique due to the presence of the ethoxy group, which enhances its reactivity and allows for the formation of a wider variety of derivatives. This makes it particularly valuable in synthetic chemistry and industrial applications .

Properties

IUPAC Name

2-ethoxy-1,3-benzodioxole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c1-2-10-9-11-7-5-3-4-6-8(7)12-9/h3-6,9H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZKHPHVKACNSOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1OC2=CC=CC=C2O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40341525
Record name 1,3-Benzodioxole, 2-ethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40341525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.17 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64736-45-4
Record name 1,3-Benzodioxole, 2-ethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40341525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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